![molecular formula C24H23BrN2O2 B7713241 5-(4-benzylpiperidine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7713241.png)
5-(4-benzylpiperidine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-benzylpiperidine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one, also known as BPQ-OH, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a member of the pyrroloquinoline family, which has been shown to have a variety of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. In
Wirkmechanismus
The mechanism of action of 5-(4-benzylpiperidine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cancer cell growth and survival. Additionally, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth and survival, the activation of the Nrf2/ARE pathway, and the protection of neurons from oxidative stress. Additionally, this compound has been shown to have anti-inflammatory effects and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(4-benzylpiperidine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one in lab experiments is its potent anti-cancer and neuroprotective effects, which make it a promising candidate for further research in these areas. However, there are also several limitations to using this compound in lab experiments, including its relatively low solubility in water and the need for specialized equipment and expertise to synthesize and purify the compound.
Zukünftige Richtungen
There are several future directions for research on 5-(4-benzylpiperidine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one, including further studies on its mechanism of action, the development of more efficient synthesis methods, and the evaluation of its potential use in combination with other anti-cancer or neuroprotective agents. Additionally, this compound could be studied for its potential use in other areas, such as the treatment of inflammatory diseases or the prevention of age-related cognitive decline.
In conclusion, this compound is a promising compound that has been studied extensively for its potential use in scientific research. While there are still many unanswered questions about its mechanism of action and potential uses, this compound has shown great promise as a potent anti-cancer and neuroprotective agent. Further research in these areas could lead to the development of new treatments for cancer and neurodegenerative diseases.
Synthesemethoden
5-(4-benzylpiperidine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one can be synthesized using a variety of methods, including the reaction of 8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one with 4-benzylpiperidine-1-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This reaction leads to the formation of the desired product, which can be purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
5-(4-benzylpiperidine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research has been in the field of cancer treatment, where this compound has been shown to have potent anti-cancer effects in vitro and in vivo. Additionally, this compound has been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
10-(4-benzylpiperidine-1-carbonyl)-6-bromo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraen-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrN2O2/c25-19-13-18-8-11-27-15-21(23(28)20(14-19)22(18)27)24(29)26-9-6-17(7-10-26)12-16-4-2-1-3-5-16/h1-5,13-15,17H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRHSSCFSCNZSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CN4CCC5=C4C(=CC(=C5)Br)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl [(3-chloro-4-methoxyphenyl)carbamoyl]formate](/img/structure/B7713164.png)

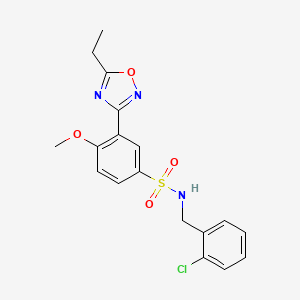

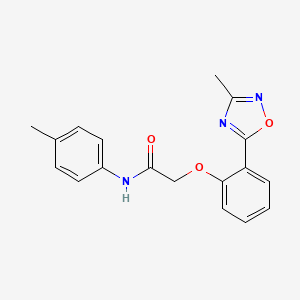
![3-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713203.png)



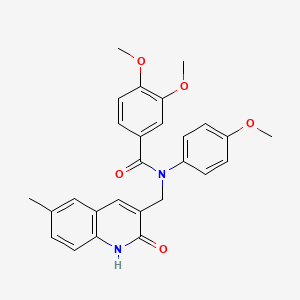
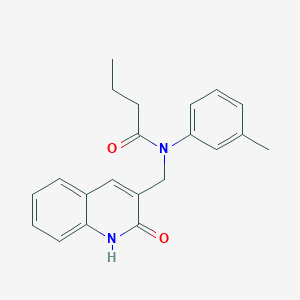
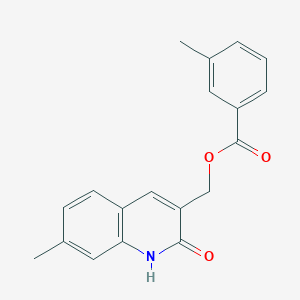
![3-chloro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713261.png)
